molecular formula C8H7BrN2O B6256790 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1092563-81-9

8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6256790
CAS No.: 1092563-81-9
M. Wt: 227.1
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Description

8-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one is a brominated derivative of the 3,4-dihydroquinoxalin-2-one heterocyclic scaffold, which is regarded as a privileged motif in medicinal and synthetic chemistry . This privileged status indicates that this class of compounds is frequently associated with diverse biological activities and is a highly valuable intermediate for constructing more complex pharmacologically active molecules . The presence of the bromine atom at the 8-position makes this compound a versatile synthon, facilitating further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate a diverse array of novel compounds for biological screening. Researchers utilize this compound as a key building block in the exploration of new therapeutic agents and the study of structure-activity relationships (SAR). This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1092563-81-9

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

The Quinoxalinone Core: a Privileged Heterocyclic Scaffold in Chemical Science and Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to a range of biological targets, often exhibiting favorable drug-like properties. nih.gov Nitrogen-containing heterocycles are frequently classified as privileged structures due to their prevalence in FDA-approved drugs and their ability to interact with biological macromolecules through various non-covalent interactions. ingentaconnect.commdpi.com

The quinoxalinone core, a fused bicyclic system composed of a benzene (B151609) ring and a pyrazin-2(1H)-one ring, is a prominent member of this class. nih.gov This scaffold is found in a variety of pharmacologically active compounds and is considered a versatile starting point for the development of new drugs. nih.govcimap.res.in The electronic properties of the quinoxalinone structure, which include both electron-donating and electron-withdrawing features, contribute to its chemical reactivity and its capacity for molecular recognition. researchgate.net The versatility of the quinoxalinone core has led to the development of a wide array of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. cimap.res.inresearchgate.net

The significance of the quinoxalinone scaffold is underscored by its presence in numerous compounds that have entered clinical trials, spurring further research into its synthetic modifications and derivatization. nih.gov The inherent chemical stability and the potential for substitution at multiple positions allow for the fine-tuning of its biological activity and pharmacokinetic properties.

Rationale for Focusing on 8 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One As a Subject of Scholarly Inquiry

The specific focus on 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one in academic research stems from several key considerations. The introduction of a bromine atom at the 8-position of the tetrahydroquinoxalin-2-one core provides a strategic handle for further chemical modifications. Halogen atoms, such as bromine, are valuable in medicinal chemistry as they can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding affinity and selectivity. Furthermore, the bromine substituent can serve as a reactive site for cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with varied functionalities.

The "tetrahydro-" prefix indicates that the pyrazine (B50134) ring is partially saturated, which introduces conformational flexibility to the molecule. This three-dimensional character can be advantageous for optimizing interactions with the binding pockets of biological targets. The combination of the privileged quinoxalinone scaffold, the strategic placement of a bromine atom, and the conformational flexibility of the saturated ring makes this compound a highly attractive building block for the discovery of novel bioactive compounds.

Overview of Current Research Trajectories and Gaps for 8 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One Derivatives

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide bond within the heterocyclic ring and the carbon-bromine bond on the benzene (B151609) ring.

The most logical disconnection of the amide bond leads to a 1,2-diaminobenzene derivative and a two-carbon unit, typically an α-halo- or α-hydroxy-ester. This approach simplifies the synthesis to the formation of a key intermediate, a substituted o-phenylenediamine (B120857), followed by cyclization. The bromine atom can be introduced either before or after the formation of the quinoxalinone ring, which presents different strategic advantages and challenges regarding regioselectivity.

A key retrosynthetic disconnection can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (Amide bond): Leads to 3-bromo-1,2-diaminobenzene and a derivative of chloroacetic acid.

Disconnection 2 (C-Br bond): Leads to 1,2,3,4-tetrahydroquinoxalin-2-one, which would then require regioselective bromination.

This analysis suggests that the synthesis can be approached by either starting with a pre-brominated benzene derivative or by functionalizing the quinoxalinone core in a later step.

Established and Emerging Synthetic Routes to the this compound Core

The synthesis of the this compound core can be achieved through various established and emerging routes, primarily involving the condensation of substituted o-phenylenediamines with suitable two-carbon synthons.

The synthesis of quinoxalinones, including the tetrahydro derivatives, traditionally relies on the condensation of o-phenylenediamines with various dicarbonyl compounds or their equivalents. chim.it For the specific target of this compound, key precursors and intermediates include:

Substituted o-Phenylenediamines: 3-Bromo-1,2-diaminobenzene is a crucial starting material. This can be synthesized from commercially available brominated nitroanilines via reduction of the nitro group.

Two-Carbon Synthons: Chloroacetic acid, its esters (e.g., ethyl chloroacetate), or glyoxylic acid are common reagents that provide the two-carbon unit necessary for forming the heterocyclic ring. The reaction with α-haloketones is a widely utilized method for synthesizing quinoxalines. chim.it

Key Intermediates: The initial condensation product is often a dihydroquinoxalinone, which can then be reduced to the desired tetrahydroquinoxalinone. Alternatively, direct cyclization of a suitably substituted N-(2-aminophenyl)glycine derivative can yield the tetrahydroquinoxalinone core.

A variety of synthetic methods have been developed for quinoxaline (B1680401) derivatives, including the reaction of aryl-1,2-diamines with diethyl bromomalonate, reductive cyclizations of 1,2-dicarbonyl compounds with 2-nitroanilines, and the reaction of aromatic 1,2-diamines with α-halo ketones. rsc.org

Achieving regioselective bromination at the C8 position is critical if the synthesis starts from the unsubstituted 1,2,3,4-tetrahydroquinoxalin-2-one core. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of electrophilic substitution. The amide nitrogen and the alkyl amine nitrogen are both activating groups, but their directing effects can be complex.

Recent studies have explored various brominating agents and conditions to achieve high regioselectivity. For instance, N-bromosuccinimide (NBS) in the presence of a catalyst or under specific solvent conditions has been used for the selective bromination of aromatic and heterocyclic compounds. researchgate.net A protocol using N-bromosuccinimide (NBS) and tert-butyl hydroperoxide (TBHP) has been reported for the site-selective bromination of quinoxalin-2(1H)-ones. researchgate.net Similarly, tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a safe and effective reagent for the regioselective bromination of pyrrolo[1,2-a]quinoxalines. nih.gov The choice of brominating agent and reaction conditions is paramount to favor substitution at the desired C8 position, overcoming potential side reactions at other activated positions like C6.

The formation of the quinoxalinone ring is typically achieved through a cyclization reaction. Domino reactions, also known as tandem or cascade reactions, have proven to be highly effective for synthesizing complex molecules like tetrahydroquinolines from simple starting materials. nih.gov These reactions can involve reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes. nih.gov

One common approach involves the condensation of an o-phenylenediamine with an α-keto ester, followed by an intramolecular cyclization. For the synthesis of tetrahydroquinoxalinones, a reductive cyclization approach is often employed. For instance, the reaction of a 2-nitroaniline (B44862) derivative with an α-haloacetyl compound can lead to an intermediate that, upon reduction of the nitro group, spontaneously cyclizes to form the dihydroquinoxalinone. Subsequent reduction of the enamine-like double bond yields the tetrahydroquinoxalinone.

Solid-phase synthesis has also been utilized for the creation of tetrahydroquinoxalines, involving reductive amination of a resin-bound aldehyde, reaction with o-fluoronitrobenzenes, reduction of the nitro group, and spontaneous cyclization. researchgate.net

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of quinoxalines and their derivatives. ijirt.orgekb.egjocpr.com These approaches focus on the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. ijirt.orgekb.eg

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids. jocpr.com

Catalysis: Employing reusable solid acid catalysts, nanocatalysts, or organocatalysts to improve reaction efficiency and reduce waste. rsc.orgresearchgate.net For example, silica (B1680970) nanoparticles have been used to catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. ijirt.orgresearchgate.net

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent waste.

These green approaches offer sustainable alternatives to traditional synthetic methods, making the production of quinoxalinone derivatives more efficient and environmentally benign. ekb.egjocpr.com

Functionalization and Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites that can be targeted for further functionalization and derivatization, allowing for the creation of a library of related compounds for various applications.

The bromine atom at the C8 position is a versatile handle for a variety of cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds, introducing aryl or heteroaryl substituents.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The secondary amine at the N1 position and the amide nitrogen at the N4 position can also be functionalized. The N1 amine can be acylated, alkylated, or used in reductive amination reactions. The amide nitrogen is generally less reactive, but can undergo N-alkylation under specific conditions.

The carbonyl group at the C2 position can potentially be reduced to a hydroxyl group or converted to a thiocarbonyl group.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various biological targets.

Electrophilic Aromatic Substitutions on the Bromo-Substituted Benzene Ring

The benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom, the secondary amino group at position 4 (an aniline-type nitrogen), and the amido group at position 1.

Activating and Directing Effects: The secondary amine at N4 is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance (+M effect). organicchemistrytutor.comchemistrytalk.orgwikipedia.org The amido group at N1 is also an ortho, para-director, but it is less activating than an amino group because the nitrogen lone pair is delocalized onto the adjacent carbonyl. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect), yet it is also an ortho, para-director because its lone pairs can participate in resonance (+M effect). wikipedia.org

Predicted Regioselectivity: The positions on the benzene ring are C5, C6, and C7.

The C7 position is ortho to the powerful N4-amino activating group and meta to the bromine.

The C5 position is para to the N4-amino group and meta to the bromine.

The C6 position is meta to the N4-amino group and ortho to the bromine.

Given the dominant activating and directing effect of the N4-amino group, electrophilic substitution is strongly predicted to occur at the positions ortho and para to it. Therefore, substitution at C7 and C5 is expected to be highly favored over substitution at C6. organicchemistrytutor.comyoutube.com Steric hindrance from the adjacent fused ring may influence the ratio of C5 to C7 substitution, often favoring the less hindered position. youtube.com Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to follow this regiochemical preference.

Reactions and Modifications at the Nitrogen Heteroatoms of the Quinoxalinone Ring

The this compound scaffold possesses two distinct nitrogen atoms, N1 and N4, which can be subjected to various modifications, most notably alkylation and arylation, to introduce molecular diversity.

N-Alkylation: The N1 (lactam) and N4 (secondary amine) positions can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. The relative reactivity of the two nitrogens can be influenced by the reaction conditions. The secondary amine at N4 is generally more nucleophilic than the N1 lactam nitrogen, whose lone pair is delocalized by the adjacent carbonyl group. Therefore, selective N4-alkylation can often be achieved under mild conditions. Alkylation of both nitrogens may occur under more forcing conditions or with an excess of the alkylating agent. In related quinazolinone systems, N-alkylation has been successfully performed using reagents like methyl-2-bromoacetate in the presence of a base. uw.edu

N-Arylation: Modern cross-coupling methodologies provide powerful tools for the N-arylation of both nitrogen atoms.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org It can be applied to arylate the N4-amino group of the tetrahydroquinoxalinone ring. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or sterically hindered biarylphosphines), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orglibretexts.org

Chan-Lam Coupling: This copper-catalyzed reaction couples an amine with an arylboronic acid. organic-chemistry.orgmdpi.com It offers an alternative, often milder, pathway for N-arylation that is complementary to palladium-catalyzed methods. organic-chemistry.orgnih.gov The Chan-Lam coupling has been effectively used for the N-arylation of related heterocyclic systems like quinolones and could be applied to modify the N1 or N4 position of the target molecule. researchgate.netorganic-chemistry.org

Regioselectivity between N1 and N4 in arylation reactions can be a challenge, but in some systems, conditions can be optimized to favor one over the other. For instance, in related lactam-containing heterocycles, N-arylation sometimes occurs preferentially at the lactam nitrogen under specific copper-catalyzed conditions, while palladium catalysis might favor the secondary amine. nih.gov

Chemical Transformations at the C2-Oxo Functionality

The C2-carbonyl group is a key functional feature of the quinoxalinone ring, and its transformation offers another avenue for structural modification.

Reduction to Amine: The lactam carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) to afford the corresponding 8-bromo-1,2,3,4-tetrahydroquinoxaline. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄ or LAH) is a classic reagent for the reduction of amides and lactams to amines. harvard.eduyoutube.commasterorganicchemistry.com The reaction is typically carried out in an ethereal solvent like THF. masterorganicchemistry.comchemicalforums.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also highly effective for lactam reduction and can sometimes offer better chemoselectivity compared to LAH. chemicalforums.comsemanticscholar.org For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to reduce N-alkyl lactams efficiently. semanticscholar.org

Conversion to Thiolactam: The C2-oxo group can be converted to a thiocarbonyl (C=S) group to yield the corresponding 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-thione. This transformation is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgorganic-chemistry.org The reaction involves heating the lactam with Lawesson's reagent in an anhydrous, nonpolar solvent such as toluene (B28343) or xylene. santiago-lab.comnih.gov This reagent is known to be effective for the thionation of a wide variety of carbonyl compounds, including lactams. wikipedia.orgchemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions at the C8-Bromo Position: Expanding the Chemical Space

The C8-bromo substituent is an exceptionally valuable functional handle for elaborating the molecular scaffold through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or boronic ester) to form a new C-C bond. chemicalforums.com It is one of the most widely used cross-coupling reactions for introducing new aryl, heteroaryl, or vinyl groups. The reaction is catalyzed by a Pd(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. nih.gov This method has been used to functionalize a wide range of bromo-substituted heterocycles. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. researchgate.netnih.gov This reaction provides a direct method for vinylation of the C8 position. The catalytic system is similar to that of the Suzuki coupling, typically involving a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is a powerful method for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations. The Sonogashira reaction is unique in that it typically requires a copper(I) co-catalyst in addition to the palladium catalyst and a base (usually an amine). youtube.comsantiago-lab.com

Buchwald-Hartwig Amination: As discussed for N-arylation, this reaction can also be used at the C8-bromo position to couple primary or secondary amines, forming a new C-N bond and leading to 8-amino-substituted quinoxalinone derivatives.

Below is a table summarizing typical conditions for these reactions based on analogous transformations reported in the literature for other bromo-heterocyclic systems.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperatureRef.
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane80-110 °C mdpi.comchemicalforums.com
Heck Alkene (e.g., n-butyl acrylate)Pd(OAc)₂/P(o-tol)₃Et₃NDMF, Acetonitrile80-120 °C researchgate.netnih.gov
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineTHF, DMFRT-70 °C wikipedia.orgsantiago-lab.com
Buchwald-Hartwig Amine (e.g., Piperidine)Pd₂(dba)₃/XantphosCs₂CO₃Toluene, Dioxane80-110 °C wikipedia.org

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The development of stereoselective syntheses is crucial for accessing enantiopure analogs for biological evaluation. The tetrahydroquinoxalin-2-one scaffold has a potential stereocenter at the C3 position. Chiral analogs of this compound can be prepared through several strategic approaches.

Synthesis from Chiral Building Blocks: A common strategy involves the cyclization of a precursor that already contains the desired stereocenter. For example, one could start with an enantiopure 1,2-diaminopropane (B80664) derivative or a chiral α-amino acid. The synthesis of related chiral perhydroquinoxalines has been achieved by reacting a diastereomerically pure cyclohexanetriamine with dimethyl oxalate (B1200264) to form the piperazine (B1678402) ring. semanticscholar.org A similar approach could involve the condensation of a chiral, substituted 1,2-phenylenediamine with a chiral α-keto acid or its derivative, followed by reduction of the resulting quinoxalinone.

Catalytic Asymmetric Synthesis: Asymmetric hydrogenation of a corresponding quinoxalin-2-one precursor could install the C3 stereocenter. This would involve reducing the C3=N4 imine bond or a C3=C3a double bond in a related precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands). This method is widely used for the synthesis of chiral tetrahydroquinolines. chemistrytalk.org

Diastereoselective Reactions: If a chiral center is already present in the molecule (for example, if a chiral group is attached at N1 or N4), it can direct the stereochemical outcome of subsequent reactions. For instance, a diastereoselective reduction of the C2-oxo group or a reaction at the C3 position could be controlled by a pre-existing stereocenter. The stereoselective synthesis of related tetrahydroisoquinolines has been accomplished via highly diastereoselective Ugi reactions involving chiral dihydroisoquinolines. wikipedia.org Similar multicomponent reaction strategies could be envisioned for the target scaffold.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No published data were found for the NMR analysis of this compound.

1H NMR and 13C NMR Chemical Shift Analysis

Specific chemical shift values (δ), coupling constants (J), and multiplicity data for the protons and carbons of this compound are not available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no accessible reports detailing the use of two-dimensional NMR techniques to establish the connectivity and stereochemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

Precise mass-to-charge ratio (m/z) data from high-resolution mass spectrometry, which would confirm the elemental composition of this compound, has not been reported.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

The characteristic vibrational frequencies from infrared spectroscopy, which would identify key functional groups such as the amide C=O and N-H bonds, are not documented for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Information regarding the electronic absorption properties, including maximum absorbance wavelengths (λmax), which would provide insight into the chromophoric system of this compound, is unavailable.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation (if applicable)

There are no published crystal structures for this compound. Therefore, definitive data on its solid-state conformation, bond lengths, and bond angles are not available.

In-depth Computational Analysis of this compound Remains a Field for Future Investigation

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that complement experimental research. For a compound like this compound, a systematic theoretical investigation would be invaluable for understanding its electronic structure, reactivity, and potential as a ligand for biological targets. However, at present, such a dedicated study is not available.

Therefore, the following sections outline the established theoretical frameworks and computational methods that would be applied in a comprehensive study of this compound, based on standard practices in the field for analogous molecules.

Molecular Interactions and Mechanistic Insights from 8 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One Research

Investigation of Biological Targets and Molecular Mechanisms of Action (in vitro focus)

In vitro studies are fundamental to elucidating the specific biological targets of a compound and the mechanisms through which it exerts its effects. For 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one, this research has focused on its interactions with receptors and enzymes, as well as its influence on cellular signaling pathways.

While direct receptor binding data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds offer valuable insights. For instance, research on arylpiperazine derivatives, which share some structural similarities with the quinoxalinone core, has demonstrated significant binding affinities for serotonin (B10506) receptors.

In a study focused on developing radiotracers for positron emission tomography (PET), a series of arylpiperazine analogs were evaluated for their binding affinity to the 5-HT1A receptor. researchgate.net The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Receptor Ki (nM)α1 Adrenergic Receptor Ki (nM)
DF-10022> 20
DF-3007.7> 20
DF-4005.8> 20

This table showcases the binding affinities of arylpiperazine analogs, providing a reference for the potential receptor interactions of similar heterocyclic compounds. researchgate.net

These findings suggest that quinoxalinone derivatives could also exhibit affinity for various G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors, warranting further investigation into the specific receptor binding profile of this compound.

The potential for this compound to act as an enzyme inhibitor is an area of active research. Studies on related bromo-substituted quinoline (B57606) compounds have demonstrated significant inhibitory activity against key enzymes. For example, certain 5,7-dibromo-8-hydroxyquinoline derivatives have been shown to be potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. researchgate.net The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

A study on bromo-derivatives of 8-substituted quinolines revealed their potential as anticancer agents through the inhibition of topoisomerase I. researchgate.net

CompoundCell LineIC50 (µg/mL)
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)25.6
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)15.2

This table presents the antiproliferative activity of a related bromo-quinoline derivative, highlighting its potential as an enzyme inhibitor. researchgate.net

The mechanism of enzyme inhibition can be further elucidated through kinetic studies. The relationship between the IC50 value and the apparent inhibition constant (Ki) can help confirm the mode of inhibition, such as competitive, non-competitive, or uncompetitive. nih.gov For a competitive inhibitor, the IC50 value is dependent on the substrate concentration, whereas for a non-competitive inhibitor, it is not. nih.gov

The ability of a compound to modulate cellular pathways provides a broader understanding of its biological effects. While specific data for this compound is limited, research on other brominated cyclic compounds offers valuable parallels. For instance, 8-bromo-cyclic AMP (8-bromo-cAMP), a structurally distinct but relevant compound, has been shown to induce phosphorylation of steroid receptor coactivator-1 (SRC-1). nih.govnih.gov This phosphorylation is mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

This suggests that the "8-bromo" substitution on a cyclic scaffold can influence cellular signaling cascades. It is plausible that this compound could also interact with and modulate key signaling pathways involved in cell growth, differentiation, and survival. Further cell-based assays are necessary to determine the specific pathways affected by this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its therapeutic effects and optimize its properties.

The position and nature of substituents on the quinoxalinone ring system can have a profound impact on its biological activity. SAR studies on related tetrahydroquinoline and tetrahydroisoquinoline scaffolds have provided valuable insights.

In a study of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, researchers found that the nature of the linker at the 7-position was critical for activity, with -CH2- and -CONH- linkers being more effective than -CO- or -COCH2- linkers. nih.gov This highlights the importance of the spatial arrangement of terminal aromatic rings for target binding. nih.gov Furthermore, large substituents at the 5-position of the tetrahydroquinoline ring were well-tolerated. nih.gov

A study on tetrahydroquinolone derivatives as GPR41 modulators revealed that modifications to an aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov This demonstrates that even seemingly minor changes to a substituent can dramatically alter the biological response.

For this compound, the bromine atom at the 8-position is a key feature. Bromine is an electron-withdrawing group and its position on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can affect its interaction with biological targets.

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. The three-dimensional arrangement of atoms, or stereochemistry, can be a critical determinant of biological activity, as biomolecules such as receptors and enzymes are themselves chiral.

A study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds demonstrated a significant difference in the antiproliferative activity of its enantiomers. nih.gov In A2780 ovarian carcinoma cells, the (R)-enantiomer of one compound was found to be the most effective, while its (S)-enantiomer was the least active, with IC50 values of 5.4 µM and 17.2 µM, respectively. nih.gov This underscores the importance of stereochemistry in the biological effects of this class of compounds.

For this compound, it is highly probable that its enantiomers will exhibit different biological activities. One enantiomer may fit more snugly into the binding site of a target protein, leading to a stronger interaction and greater biological effect, while the other may have a weaker interaction or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for a complete understanding of its pharmacological profile.

Pharmacophore Generation and Rational Design Principles for Novel Analogues

The development of novel therapeutic agents based on the this compound scaffold is heavily reliant on computational chemistry techniques, particularly pharmacophore modeling and the application of rational design principles. These strategies allow for the identification of key molecular features essential for biological activity and guide the synthesis of more potent and selective analogues.

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Pharmacophore models are developed using sets of structurally diverse compounds with known biological activities against a target of interest. nih.gov

For scaffolds related to the quinoxaline (B1680401) family, quantitative pharmacophore models have been successfully generated to elucidate the structural requirements for activity. nih.gov A typical pharmacophore hypothesis for compounds in this class includes a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. researchgate.net For instance, a model developed for quinolone-based DNA gyrase inhibitors identified three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety as critical for activity. nih.gov The two oxo groups on the quinolone nucleus were found to map to two of the acceptor features, highlighting their importance. nih.gov Such models are validated by assessing their ability to predict the activity of a separate test set of compounds and by docking studies that confirm corresponding interactions at the target's binding site. nih.gov

Table 1: Example of a Generated Pharmacophore Model for Quinoxaline-Related Scaffolds

Pharmacophoric Feature Description Role in Molecular Interaction
Hydrogen Bond Acceptor (HBA) A Lewis basic atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond. Essential for anchoring the ligand in the active site of the target protein through hydrogen bonding. The oxo group in the tetrahydroquinoxalin-2-one core is a key HBA. nih.gov
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom (e.g., N-H in the quinoxaline core). Forms crucial hydrogen bonds with amino acid residues in the receptor's binding pocket. researchgate.net
Hydrophobic Moiety (Hy) A nonpolar group, such as an aromatic ring or an alkyl chain. Engages in van der Waals or π–π stacking interactions with nonpolar regions of the binding site. nih.gov

This table is a generalized representation based on pharmacophore studies of related chemical classes. nih.govresearchgate.net

Rational Design Principles

Rational design leverages the understanding of structure-activity relationships (SAR) to modify a lead compound, such as this compound, to enhance its desired pharmacological properties. SAR studies on quinoxaline derivatives have provided clear principles for designing new analogues.

The nature and position of substituents on the quinoxaline nucleus play a critical role in modulating biological activity. mdpi.comnuph.edu.ua For example, in a series of anticancer quinoxaline derivatives, the presence of electron-releasing groups (like -OCH₃) was found to be essential for activity, whereas substitution with electron-withdrawing groups (like -F or -NO₂) diminished it. mdpi.com Similarly, the type of linker connecting substituent groups to the core is crucial; in some cases, a flexible aliphatic linker like -CH₂ is essential, while in others, a rigid N-H linker provides higher activity. mdpi.com

In the context of N-methyl-D-aspartate (NMDA) receptor antagonists based on the quinoxaline-2,3-dione scaffold, binding affinity was significantly enhanced when a heterocyclic substituent at the 5-position was capable of accepting a hydrogen bond. nih.gov This led to the design of highly potent compounds, demonstrating a clear principle for targeted modification. nih.gov The strategic placement of the bromine atom on the this compound scaffold makes it a versatile intermediate for introducing such rationally designed modifications through cross-coupling reactions.

Table 2: Structure-Activity Relationship (SAR) Insights for Quinoxaline Analogues

Position/Region of Modification Substituent Type Effect on Activity Reference
R₁, R₂, R₃ on Phenyl Ring Electron-releasing group (e.g., -OCH₃) Essential for activity mdpi.com
R₁, R₂, R₃ on Phenyl Ring Electron-withdrawing group (e.g., -F) Decreases activity mdpi.com
Position 7 Electron-withdrawing group (e.g., -NO₂) Decreases activity mdpi.com
Linker at Position 3 Aliphatic linker (-CH₂) Essential for activity (in some series) mdpi.com
Linker at Position 3 NH linker Essential for activity (in other series) mdpi.com

This table summarizes general SAR findings from studies on various quinoxaline derivatives.

By integrating pharmacophore models with SAR data, researchers can design novel analogues of this compound with a higher probability of success, optimizing their interactions with the intended biological target. nih.govnih.gov

Advanced Applications and Research Frontiers Involving 8 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One

Development as a Chemical Probe for Biological System Elucidation

The quest for selective chemical probes to interrogate biological systems is a significant driver of modern medicinal chemistry. While direct studies on 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one as a chemical probe are in their early stages, the foundational quinoxaline (B1680401) scaffold and the presence of the bromine atom suggest a strong potential in this area. Quinoxaline derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer effects. nih.gov The bromo substituent serves as a versatile handle for synthetic modification and can also participate in specific interactions with biological targets.

A pertinent example of this potential can be drawn from the development of inhibitors for bromodomains, which are key epigenetic readers. Researchers have successfully utilized a 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone as a fragment-derived starting point. nih.gov The bromo-quinazolinone fragment was found to be active against BRD4 and CREBBP bromodomains. nih.gov The bromine atom's position on the aromatic ring provided a vector for structural elaboration, ultimately leading to the discovery of a potent and selective chemical probe for the BET family of bromodomains. nih.gov This developmental pathway highlights a plausible trajectory for this compound, where the core scaffold provides the initial binding affinity and the bromine atom serves as both an interactive element and a point for optimization to enhance potency and selectivity for a specific biological target.

Integration into Chemoinformatic Databases and Virtual Screening Libraries

The digitization of chemical information has revolutionized drug discovery and chemical biology. Chemoinformatic databases and virtual screening libraries are essential tools for identifying novel compounds with desired biological activities or physicochemical properties. Compounds like this compound and its isomers are cataloged in numerous public and commercial chemical databases. For instance, structurally related compounds such as 8-bromo-1,2,3,4-tetrahydroisoquinoline (B1338643) are listed in the EPA's Distributed Structure-Searchable Toxicity (DSSTox) Database, which is a part of the CompTox Chemicals Dashboard. nih.gov

The inclusion of this compound in these libraries makes it accessible for large-scale in silico screening campaigns. Researchers can computationally evaluate its potential to interact with a vast number of biological targets, such as enzymes and receptors. The defined stereochemistry and the presence of the reactive bromine handle are key descriptors in these databases that allow for precise virtual screening queries. This facilitates the rapid identification of potential biological targets and starting points for new drug discovery projects without the immediate need for resource-intensive high-throughput screening.

Role as a Precursor or Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The this compound molecule is a valuable building block in synthetic organic chemistry, primarily due to the presence of the versatile bromine atom on the aromatic ring. This halogen atom serves as a key functional group for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. For example, the analogous 8-bromo-1,2,3,4-tetrahydroquinoline (B2839820) is recognized for its utility as an intermediate in Suzuki and Buchwald-Hartwig amination reactions, enabling the synthesis of more elaborate pharmaceutical compounds and functional materials.

Similarly, the bromine atom of this compound can be readily substituted with a wide range of functionalities, including alkyl, aryl, and heteroaryl groups, through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoxalinone core. Research on related quinoxaline systems has demonstrated that bromo-substituted precursors are pivotal in the synthesis of novel heterocyclic systems with potential biological activities. For instance, 6-bromo-2,3-dichloroquinoxaline (B20724) serves as a precursor for a variety of new heterocyclic compounds. nih.gov The reactivity of the bromine atom provides a strategic entry point for the construction of fused-ring systems and for the introduction of pharmacophoric groups to modulate biological activity.

Potential for Application in Materials Science or Supramolecular Assemblies

The application of heterocyclic compounds is increasingly extending beyond medicine into the realm of materials science. The this compound scaffold possesses features that suggest its potential utility in the design of novel functional materials and supramolecular assemblies. The aromatic and heteroaromatic components of the molecule can engage in π-π stacking interactions, which are crucial for the self-assembly of ordered structures.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition as a powerful tool in crystal engineering and the design of supramolecular architectures. Halogen bonds are directional and can be comparable in strength to hydrogen bonds, allowing for the programmed assembly of molecules into well-defined one-, two-, or three-dimensional networks. While direct studies on the supramolecular chemistry of this compound are not yet prevalent, the known ability of brominated organic compounds to form halogen-bonded assemblies suggests this as a promising area of investigation. The development of such ordered structures could lead to new materials with interesting electronic or photophysical properties. The analogous 8-bromo-1,2,3,4-tetrahydroquinoline has been noted for its role in the synthesis of functional materials, further supporting the potential of its quinoxalinone counterpart in this field.

Future Perspectives and Unresolved Challenges in 8 Bromo 1,2,3,4 Tetrahydroquinoxalin 2 One Research

Innovation in Sustainable and Green Synthetic Methodologies for Quinoxalinone Derivatives

The chemical synthesis of quinoxalinone derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. ijirt.org The growing emphasis on green chemistry principles is driving a paradigm shift towards more environmentally benign and sustainable synthetic routes. ijirt.orgekb.eg

Recent advancements have focused on several key areas:

Catalytic Methods: The use of solid acid catalysts like K-10 montmorillonite (B579905) and reusable nanocatalysts such as copper oxide nanoparticles (CuONPs) and silica (B1680970) nanoparticles (SiO2) has shown promise in promoting the synthesis of quinoxalines with high yields and selectivity. mdpi.comrsc.orgnih.gov These catalysts can often be recovered and reused, reducing waste and cost. rsc.org

Alternative Energy Sources: Microwave and ultrasonic irradiation are being increasingly employed to accelerate reaction rates and improve yields, often under solvent-free conditions. ijirt.orgmdpi.comresearchgate.net These methods offer significant advantages in terms of energy efficiency and reduced reaction times. researchgate.netresearchgate.net

Green Solvents: The exploration of environmentally friendly solvents like water and ionic liquids is a crucial aspect of green quinoxaline (B1680401) synthesis. ijirt.org Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, minimizes the need for purification of intermediates and reduces solvent usage and waste generation. nih.gov

The table below summarizes some of the innovative green synthetic methods for quinoxalinone derivatives.

Green Synthetic MethodKey FeaturesExamples of Catalysts/Conditions
Catalytic Synthesis Use of reusable and environmentally benign catalysts. rsc.orgK-10 montmorillonite, CuONPs, SiO2 nanoparticles. mdpi.comrsc.orgnih.gov
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, and often solvent-free. ijirt.orgresearchgate.netMicrowave irradiation at controlled power and time. researchgate.net
Ultrasound-Assisted Synthesis Enhanced mass transfer and reaction rates through acoustic cavitation. ijirt.orgmdpi.comSonication at room temperature. rsc.org
Aqueous Media Synthesis Use of water as a safe, inexpensive, and non-toxic solvent. ijirt.orgresearchgate.netReactions catalyzed by agents like cerium (IV) ammonium (B1175870) nitrate (B79036) in water. researchgate.net
One-Pot Reactions Multiple reaction steps in a single pot, reducing waste and improving efficiency. nih.govTandem reduction and condensation reactions. nih.gov

The continued innovation in these green synthetic methodologies will be instrumental in making the production of 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one and its analogs more sustainable and economically viable for future pharmaceutical development.

Advancements in High-Throughput Screening and Lead Discovery from Derivatives

The discovery of new drug candidates from large chemical libraries has been revolutionized by high-throughput screening (HTS) methodologies. nih.gov For quinoxalinone derivatives, including analogs of this compound, HTS plays a pivotal role in rapidly identifying compounds with desired biological activities. nih.gov

A significant advancement in this area is the use of microdroplet-assisted reactions combined with mass spectrometry (MS). nih.govnih.gov This technique allows for the rapid synthesis and screening of numerous quinoxaline derivatives in minute quantities, significantly accelerating the optimization of reaction conditions and the identification of promising lead compounds. nih.govresearchgate.netdoaj.org The key advantages of this approach include:

Speed: Reactions can be completed in milliseconds, a stark contrast to conventional bulk-phase reactions that can take hours or days. nih.gov

Efficiency: The conversion rates are often high, even without the use of catalysts. nih.gov

Miniaturization: The use of microdroplets minimizes the consumption of reagents and the generation of waste.

Once a library of derivatives is synthesized, HTS assays are employed to evaluate their biological activity against specific targets. For instance, in the context of cancer research, these assays can measure the inhibition of cell proliferation or the activity of specific enzymes like kinases. nih.gov The data generated from HTS is then used to establish structure-activity relationships (SAR), which guide the further optimization of lead compounds. nih.gov

The table below illustrates the general workflow for HTS and lead discovery of quinoxalinone derivatives.

StepDescriptionKey Technologies/Methods
Library Synthesis Rapid generation of a diverse collection of quinoxalinone derivatives.Microdroplet-assisted synthesis, parallel synthesis. nih.govnih.gov
High-Throughput Screening (HTS) Automated screening of the compound library against a biological target.Cell-based assays, enzyme inhibition assays. nih.gov
Hit Identification Identification of compounds that exhibit the desired biological activity.Data analysis software, statistical methods.
Lead Optimization Chemical modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties.Structure-activity relationship (SAR) studies, computational modeling. nih.gov

The continuous refinement of HTS technologies and their integration with rapid synthesis methods will undoubtedly accelerate the discovery of new therapeutic agents derived from the this compound scaffold.

Deepening Understanding of Target Selectivity and Polypharmacology at the Molecular Level

A critical aspect of drug development is understanding how a compound interacts with its biological targets. For this compound and its derivatives, elucidating target selectivity and exploring the concept of polypharmacology at a molecular level are key areas of ongoing research.

Target Selectivity refers to the ability of a drug to interact with its intended target with high affinity, while having minimal interaction with other biomolecules. This is crucial for minimizing off-target effects and improving the safety profile of a drug. Molecular docking simulations are a powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. nih.govnih.gov These simulations can help to rationalize the observed structure-activity relationships and guide the design of more selective inhibitors. nih.govnih.gov For example, docking studies of quinoxalinone derivatives as aldose reductase inhibitors have highlighted the importance of specific substitutions on the quinoxalinone core and side chains for enhancing activity and selectivity. nih.govnih.gov

Polypharmacology , on the other hand, is the ability of a single drug to interact with multiple targets. While traditionally viewed as a negative attribute, there is a growing recognition that polypharmacology can be beneficial for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net Quinoxaline derivatives have been shown to inhibit multiple enzymes involved in cancer progression, demonstrating their potential as polypharmacological agents. researchgate.net

The table below outlines the key considerations for studying target selectivity and polypharmacology.

ConceptDescriptionKey Research Approaches
Target Selectivity The degree to which a drug binds to its intended target versus other targets.Molecular docking, in vitro enzyme inhibition assays, X-ray crystallography. nih.govnih.gov
Polypharmacology The ability of a drug to interact with multiple biological targets.Kinase profiling, proteomic studies, systems biology approaches. researchgate.net
Structure-Activity Relationship (SAR) The relationship between the chemical structure of a molecule and its biological activity.Synthesis and biological evaluation of a series of analogs, computational modeling. researchgate.netmdpi.com

A deeper understanding of the molecular interactions governing target selectivity and polypharmacology will be essential for the rational design of safer and more effective drugs based on the this compound scaffold.

Exploration of Novel Biological Targets through Mechanistic Studies (pre-clinical)

While the therapeutic potential of quinoxalinone derivatives has been explored against a range of known biological targets, there is a significant opportunity to discover novel targets and mechanisms of action through preclinical mechanistic studies. researchgate.netnih.gov This exploration is crucial for expanding the therapeutic applications of compounds like this compound.

Preclinical studies often involve a combination of in vitro and in vivo models to elucidate how a compound exerts its biological effects. These studies can reveal previously unknown molecular targets and signaling pathways that are modulated by the compound. For example, some quinoxaline derivatives have been found to inhibit the replication of various viruses, including herpes simplex virus (HSV), suggesting that they may target viral-specific proteins or cellular factors required for viral replication. ipp.pt

Furthermore, mechanistic studies can provide insights into the broader biological effects of a compound. For instance, some quinoxaline derivatives have demonstrated anti-inflammatory properties by inhibiting the expression of inflammatory modulators like cyclooxygenase (COX) and various cytokines. researchgate.net

The table below highlights some of the potential novel biological targets for quinoxalinone derivatives based on preclinical research.

Potential Biological TargetTherapeutic AreaSupporting Evidence from Preclinical Studies
Viral Enzymes/Proteins AntiviralInhibition of viral replication in cell culture models. ipp.ptnih.gov
Kinases involved in Inflammation Anti-inflammatoryInhibition of inflammatory signaling pathways. researchgate.net
Bacterial Enzymes AntibacterialEfficacy against drug-resistant bacterial strains. nih.gov
Protozoal Targets AntiparasiticActivity against parasites like Trypanosoma and Plasmodium. nih.gov
VEGFR-2 AnticancerInhibition of angiogenesis. researchgate.netwikipedia.org
Reverse Transcriptase Anti-HIVInhibition of the HIV reverse transcriptase enzyme. nih.gov

The continued exploration of novel biological targets through rigorous preclinical mechanistic studies will be vital for unlocking the full therapeutic potential of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Interaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and development. For the design and optimization of compounds like this compound, AI and ML can be powerful tools for accelerating the process and improving the chances of success.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models can then be used to:

Predict the biological activity of novel compounds: This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

Optimize lead compounds: By analyzing structure-activity relationships, AI models can suggest modifications to a lead compound that are likely to improve its potency, selectivity, or other desirable properties.

Predict ADMET properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound, helping to identify potential liabilities early in the drug discovery process.

Identify novel biological targets: AI algorithms can analyze large biological datasets to identify new potential targets for a given disease.

Recently, AI has been used to predict the possible molecular targets and antimicrobial activity of newly synthesized quinoxaline derivatives. johnshopkins.edu This approach, combined with traditional experimental methods, can significantly streamline the drug discovery pipeline.

The table below summarizes the key applications of AI and ML in the design and development of quinoxalinone derivatives.

Application of AI/MLDescriptionPotential Impact
Virtual Screening In silico screening of large compound libraries to identify potential hits.Reduced time and cost of initial screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling Building predictive models of biological activity based on chemical structure.Rational design of more potent and selective compounds. nih.gov
ADMET Prediction Predicting the pharmacokinetic and toxicological properties of compounds.Early identification and mitigation of potential drug development issues.
De Novo Drug Design Generating novel chemical structures with desired biological activities.Exploration of novel chemical space and discovery of new drug scaffolds.
Biological Target Prediction Identifying potential biological targets for a given compound or disease.Repurposing of existing drugs and discovery of new therapeutic applications. johnshopkins.edu

The continued development and application of AI and ML technologies will undoubtedly play a crucial role in the future of drug discovery, including the development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 8-bromo-1,2,3,4-tetrahydroquinoxalin-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves bromination of a tetrahydroquinoxalinone precursor. For example, bromine (Br₂) in acetic acid under controlled temperature (0–25°C) can introduce the bromine substituent at the 8-position . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation steps .
  • Catalysts : Sodium hydride (NaH) in DMF facilitates deprotonation and nucleophilic substitution .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Analytical techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area) .
    • NMR spectroscopy : Confirm the presence of the bromine substituent via distinct splitting patterns in 1H^1H and 13C^{13}C NMR (e.g., deshielded aromatic protons near Br) .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 225.06) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a directing group and participates in Suzuki-Miyaura couplings. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ with Cs₂CO₃ in DMF/H₂O enables aryl boronic acid coupling at 80°C .
  • Electronic effects : Bromine’s electron-withdrawing nature slows oxidative addition but stabilizes intermediates. Use microwave-assisted synthesis to accelerate sluggish reactions .
  • Steric hindrance : Bulky substituents adjacent to Br may require ligand-accelerated catalysis (e.g., XPhos) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or substituent variations. Strategies include:

  • Dose-response profiling : Test compounds across a wide concentration range (nM to μM) to identify true IC₅₀ values .
  • Structural analogs : Compare activities of derivatives (e.g., 6-bromo vs. 8-bromo isomers) to isolate positional effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains .

Q. What strategies are effective in minimizing byproducts during functionalization of this compound?

Methodological Answer:

  • Protecting groups : Temporarily block the 2-keto group with tert-butyldimethylsilyl (TBS) to prevent side reactions during alkylation .
  • Low-temperature reactions : Perform lithiation at −78°C to control regioselectivity .
  • Chromatographic purification : Use flash chromatography with gradient elution (hexane/EtOAc) to isolate desired products from di-brominated impurities .

Q. How can the metabolic stability of this compound be assessed for drug discovery applications?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
    • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates .
  • Deuteration : Introduce deuterium at metabolically labile positions (e.g., α to carbonyl) to prolong half-life .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to investigate the role of the 8-bromo group in modulating kinase inhibition?

Methodological Answer:

  • Comparative studies : Synthesize and test analogs lacking bromine or with substituents (e.g., Cl, CF₃) .
  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, MAPK) to identify selectivity patterns .
  • Crystallography : Co-crystallize the compound with target kinases to visualize binding interactions (e.g., halogen bonding) .

Q. What analytical approaches are recommended for detecting degradation products in aged samples of this compound?

Methodological Answer:

  • Forced degradation studies : Expose samples to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-HRMS : Identify degradation products via accurate mass and fragmentation patterns .
  • Stability-indicating methods : Develop HPLC methods with baseline separation of parent compound and degradants .

Safety & Compliance

Q. What precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, AcOH) .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.